molecular formula C8H9OP B14390998 (2,6-Dimethylphenyl)phosphanone CAS No. 89982-87-6

(2,6-Dimethylphenyl)phosphanone

Cat. No.: B14390998
CAS No.: 89982-87-6
M. Wt: 152.13 g/mol
InChI Key: GWWHXBYCORAELN-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)phosphanone is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a (2,6-dimethylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylphenyl)phosphanone typically involves the reaction of (2,6-dimethylphenyl)magnesium bromide with dichlorophenylphosphine. The reaction proceeds as follows:

(2,6-Dimethylphenyl)MgBr+Cl2PPh(2,6-Dimethylphenyl)PPh+MgBrCl\text{(2,6-Dimethylphenyl)MgBr} + \text{Cl}_2\text{PPh} \rightarrow \text{(2,6-Dimethylphenyl)PPh} + \text{MgBrCl} (2,6-Dimethylphenyl)MgBr+Cl2​PPh→(2,6-Dimethylphenyl)PPh+MgBrCl

This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the phosphine. The product is then purified by distillation under reduced pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (2,6-Dimethylphenyl)phosphanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products:

Scientific Research Applications

(2,6-Dimethylphenyl)phosphanone has several applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)phosphanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

    Dimethylphenylphosphine: Similar structure but lacks the (2,6-dimethyl) substitution.

    Triphenylphosphine: Contains three phenyl groups instead of the (2,6-dimethylphenyl) group.

    Diphenylphosphine: Contains two phenyl groups.

Uniqueness: (2,6-Dimethylphenyl)phosphanone is unique due to the presence of the (2,6-dimethylphenyl) group, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in catalysis and organic synthesis .

Properties

CAS No.

89982-87-6

Molecular Formula

C8H9OP

Molecular Weight

152.13 g/mol

IUPAC Name

1,3-dimethyl-2-phosphorosobenzene

InChI

InChI=1S/C8H9OP/c1-6-4-3-5-7(2)8(6)10-9/h3-5H,1-2H3

InChI Key

GWWHXBYCORAELN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)P=O

Origin of Product

United States

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